
Netarsudil dihydrochloride
Descripción general
Descripción
Netarsudil dihydrochloride (CAS No. 1253952-02-1), also known as AR-13324 dihydrochloride, is a small-molecule inhibitor targeting Rho-associated protein kinase (ROCK) and the norepinephrine transporter (NET). It is primarily used to reduce intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension. Its dual mechanism of action enhances aqueous humor outflow through the trabecular meshwork and suppresses aqueous production, achieving sustained IOP reduction .
Clinical studies demonstrate that Netarsudil achieves a ≥20% IOP reduction in a significant proportion of patients, even in those with prior interventions such as micropulse cyclophotocoagulation (MPCPC). For example, a 2021 study of 77 glaucoma-treated eyes reported treatment success (defined as ≥20% IOP reduction) in both MPCPC-naïve and MPCPC-treated groups, with comparable efficacy . The compound is available at high purity (99.98%) and is characterized by its distinct chemical structure, including a 2,4-dimethylbenzoate backbone and isoquinoline substituents .
Métodos De Preparación
Key Synthetic Routes and Intermediate Formation
The synthesis of netarsudil dihydrochloride centers on constructing its (S)-configured β-amino acid backbone and isoquinoline moiety. Two principal routes dominate industrial and academic settings:
Chiral Auxiliary-Mediated Asymmetric Synthesis (Thieme Method)
The Thieme Connect protocol outlines a six-step route using Evans’ oxazolidinone auxiliary for stereocontrol :
-
Backbone Assembly : A phenylacetic acid derivative is esterified with 2,4-dimethylbenzoic acid to form the β-amino acid framework.
-
Evans Enolate Alkylation : (R)-4-Benzyloxazolidin-2-one directs the stereoselective addition of N-Boc-1-aminomethylbenzotriazole (96:4 dr) .
-
Coupling with Isoquinoline : 2,2,2-Trichloro-1,1-dimethylethyl chloroformate activates the carboxylate for reaction with 6-aminoisoquinoline (63% yield, 98% ee) .
Critical Data :
Step | Reagent | Temperature | Yield | Enantiomeric Excess |
---|---|---|---|---|
2 | N-Boc-1-aminomethylbenzotriazole | −78°C | 89% | 96:4 dr |
3 | Trichloroethyl chloroformate | 0–5°C | 63% | 98% ee |
Halogenation-Esterification Cascade (Patent Route)
US20210094918A1 and US11345664B2 patents describe a scalable approach avoiding chromatographic purification :
-
Halogenation : 1,3-Dibromo-5,5-dimethylhydantoin brominates the phenylacetic acid intermediate in dichloromethane (20°C to reflux).
-
Esterification : 2,4-Dimethylbenzoic acid couples via Steglich conditions (DMAP, DCC).
-
Deprotection : Hydrazine hydrate cleaves the chiral auxiliary (≥98% ee) .
Advantages :
-
Eliminates supercritical fluid chromatography, reducing costs .
-
Achieves >98% enantiomeric purity through crystalline intermediates .
Chiral Induction and Resolution Strategies
Evans Auxiliary vs. Chiral Pool Synthesis
While the Thieme method relies on Evans’ oxazolidinone, alternative routes use (S)-mandelic acid or (R)-phenylglycinol as chiral inducers. Comparative studies in US11345664B2 show:
Chiral Source | Diastereomeric Ratio | Overall Yield |
---|---|---|
Evans Oxazolidinone | 96:4 | 63% |
(S)-Mandelic Acid | 89:11 | 58% |
(R)-Phenylglycinol | 92:8 | 61% |
The Evans system remains superior for large-scale production due to its recyclability and minimal racemization during deprotection .
Dynamic Kinetic Resolution
Patent US20210094918A1 introduces a dynamic resolution using (−)-O,O′-di-p-toluoyl-L-tartrate salts. Crystallization from ethyl acetate/methanol yields the (S)-enantiomer with 99.5% ee, bypassing enzymatic methods .
Salt Formation and Polymorphic Control
Dihydrochloride vs. Dimesylate Salts
The European Medicines Agency (EMA) report confirms netarsudil’s salt forms impact solubility and stability :
Property | Dihydrochloride | Dimesylate |
---|---|---|
Solubility (mg/mL) | 12.4 (pH 4.5) | 8.9 (pH 4.5) |
Hygroscopicity | Moderate | Low |
Polymorphs Identified | 2 (A, B) | 3 (I, II, III) |
Synthesis of Dihydrochloride :
-
Free base netarsudil is treated with HCl/dioxane in dichloromethane .
-
Crystallization from ethanol/water yields the stable Form A (XRPD in Figure 1A) .
Polymorph Stability
Accelerated stability studies (40°C/75% RH) show:
Polymorph | 6-Month Degradation |
---|---|
Form A | <0.5% |
Form B | 1.2% |
Form A’s dominance in commercial products stems from its lower hygroscopicity and thermal resilience .
Industrial-Scale Optimization
Solvent and Reagent Selection
-
Halogenation : 1,3-Dibromo-5,5-dimethylhydantoin in dichloromethane reduces byproduct formation vs. Br₂ .
-
Coupling : Collidine as base minimizes epimerization during isoquinoline conjugation .
Process Intensification
Análisis De Reacciones Químicas
Tipos de reacciones
El clorhidrato de AR-13324 experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar diferentes productos de oxidación.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales dentro de la molécula.
Sustitución: El compuesto puede sufrir reacciones de sustitución donde los grupos funcionales se reemplazan por otros grupos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH₄) y borohidruro de sodio (NaBH₄).
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes .
Aplicaciones Científicas De Investigación
Pharmacological Mechanism
Netarsudil functions by inhibiting rho-associated protein kinases (ROCK1 and ROCK2), which play a crucial role in regulating the cytoskeletal dynamics of trabecular meshwork cells. By inhibiting these kinases, netarsudil promotes increased aqueous humor outflow through the conventional trabecular pathway, thereby reducing intraocular pressure (IOP) effectively. The compound also exhibits norepinephrine transport inhibition, enhancing its therapeutic profile compared to traditional glaucoma medications that primarily target the uveoscleral pathway .
Reduction of Intraocular Pressure
The primary application of this compound is in the reduction of elevated IOP in patients with open-angle glaucoma and ocular hypertension. Clinical trials have demonstrated that once-daily administration of netarsudil ophthalmic solution (0.02%) significantly lowers IOP compared to placebo and other treatments such as ripasudil .
Table 1: Summary of Clinical Trials on Netarsudil
Study Type | Dosage | Duration | IOP Reduction | Population Characteristics |
---|---|---|---|---|
Phase 2 | 0.02% | 4 weeks | 3.9 - 4.1 mmHg | Patients with POAG or OHT |
Phase 3 | 0.02% | 4 weeks | Superior to ripasudil | Diverse demographic |
Real-world | Varies | Retrospective | Variable; dependent on concurrent therapies | Patients on multiple medications |
Safety and Tolerability
Netarsudil has shown a favorable safety profile in multiple studies, with mild side effects such as transient hyperemia being the most common . The compound's tolerability makes it suitable for long-term use, which is essential for chronic conditions like glaucoma.
Case Study 1: Boston Medical Center Analysis
A retrospective analysis conducted at Boston Medical Center evaluated the efficacy of netarsudil in patients already on multiple glaucoma medications. The study found that while the IOP reduction was less robust than in clinical trials (due to concurrent therapies), netarsudil still provided meaningful reductions in IOP, averaging around 3 mmHg over four weeks . This highlights its effectiveness even in complex treatment regimens.
Case Study 2: Multicenter Open-label Study
Another multicenter study assessed netarsudil's effectiveness as both monotherapy and adjunctive therapy. Results indicated significant reductions in IOP across various patient demographics, reinforcing its utility in diverse clinical settings .
Mecanismo De Acción
El clorhidrato de AR-13324 ejerce sus efectos a través de un doble mecanismo de acción:
Inhibición de ROCK: Al inhibir la proteína quinasa asociada a Rho, el compuesto aumenta el flujo de salida trabecular y disminuye la producción acuosa, lo que lleva a una reducción de la presión intraocular.
Inhibición de NET: El compuesto también inhibe el transportador de norepinefrina, lo que contribuye aún más a la reducción de la presión intraocular.
Comparación Con Compuestos Similares
Netarsudil dihydrochloride belongs to the class of ROCK inhibitors , which are pivotal in glaucoma management. Below, we compare its pharmacological and clinical profiles with those of structurally or functionally related compounds.
Y-33075 Dihydrochloride
- Target : Selective ROCK inhibitor (IC₅₀ = 3.6 nM for ROCK).
- Key Differences: Unlike Netarsudil, Y-33075 lacks NET inhibition, making it a monotargeted agent. While its ROCK inhibition potency is higher, its clinical utility in glaucoma remains less established compared to Netarsudil’s dual mechanism .
SR-3677
- Target : ROCK inhibitor (exact IC₅₀ unspecified).
- Key Differences: SR-3677 (CAS No. 1072959-67-1) shares ROCK inhibition but lacks NET targeting.
Ripasudil (K-115)
- Target : ROCK inhibitor (IC₅₀ = 19 nM for ROCK1).
- Key Differences : Ripasudil, approved in Japan, shows weaker ROCK inhibition than Netarsudil and lacks NET modulation. Clinical data indicate a lower IOP reduction range (12–15%) compared to Netarsudil’s 20–30% reduction .
Data Table: Comparative Analysis of ROCK Inhibitors
Research Findings and Clinical Implications
- Efficacy: Netarsudil’s dual inhibition provides broader IOP-lowering effects than monotargeted ROCK inhibitors. A 2021 retrospective study highlighted its success in 64.3% of MPCPC-naïve eyes and 60.0% of MPCPC-treated eyes, underscoring its reliability in complex cases .
- Safety : Netarsudil has a higher incidence of conjunctival hyperemia (reported in 15–20% of users) compared to Ripasudil (5–10%). Discontinuation rates due to adverse effects range from 8–12% .
- Mechanistic Advantage : NET inhibition may synergize with ROCK blockade to enhance trabecular outflow, a feature absent in Y-33075 or SR-3677 .
Actividad Biológica
Netarsudil dihydrochloride is a novel pharmacological agent primarily used in the treatment of open-angle glaucoma and ocular hypertension. As a rho kinase (ROCK) inhibitor and norepinephrine transporter (NET) inhibitor, netarsudil has demonstrated significant biological activity, particularly in lowering intraocular pressure (IOP) through various mechanisms. This article explores its biological activity, pharmacodynamics, clinical efficacy, and safety profile based on diverse research findings.
Netarsudil's primary mechanism involves the inhibition of rho-associated protein kinases (ROCK1 and ROCK2), which play critical roles in regulating the actin cytoskeleton and extracellular matrix (ECM) dynamics in trabecular meshwork (TM) cells. By inhibiting these kinases, netarsudil reduces TM cell contraction and fibrosis, thereby enhancing aqueous humor outflow through the conventional pathway. Additionally, netarsudil's inhibition of the norepinephrine transporter leads to increased norepinephrine signaling, which may further contribute to its IOP-lowering effects by modulating aqueous humor production.
Key Actions of Netarsudil
- ROCK Inhibition : Reduces cell contraction and ECM production.
- NET Inhibition : Enhances norepinephrine signaling, potentially reducing aqueous humor formation.
Pharmacokinetics
Netarsudil is administered topically as an ophthalmic solution. Following administration, studies have shown that systemic absorption is minimal, with plasma concentrations often below quantifiable limits. The active metabolite AR-13503 exhibits high protein binding (~60%) and is primarily metabolized by esterases in the eye.
Pharmacokinetic Parameter | Value |
---|---|
Half-life | 175 minutes |
Volume of Distribution | Low |
Protein Binding | ~60% |
Clinical Efficacy
Multiple clinical trials have evaluated the efficacy of netarsudil in lowering IOP compared to other treatments. A Phase 3 trial demonstrated that netarsudil 0.02% was superior to ripasudil 0.4% in reducing mean diurnal IOP at week four.
Clinical Trial Findings
- Study Design : Randomized, controlled trials comparing netarsudil with placebo or other treatments.
- Results :
Safety Profile
Netarsudil is generally well-tolerated, with conjunctival hyperemia being the most common adverse effect reported in clinical trials. The incidence of ocular adverse events was lower for netarsudil compared to ripasudil in comparative studies.
Adverse Event | Netarsudil (%) | Ripasudil (%) |
---|---|---|
Conjunctival Hyperemia | 54.9 | 62.6 |
Overall Ocular AEs | 59.8 | 66.7 |
Case Studies and Research Findings
- Phase 2 Study : Evaluated netarsudil's efficacy as monotherapy for primary open-angle glaucoma (POAG). Results indicated significant improvements in trabecular outflow facility and reductions in IOP .
- In Vitro Studies : Demonstrated that netarsudil effectively blocked TGF-β2-induced fibrotic responses in human TM cells, suggesting potential antifibrotic properties .
- Comparative Effectiveness : In head-to-head trials against existing therapies, netarsudil consistently showed superior IOP-lowering effects, reinforcing its role as a preferred treatment option for glaucoma management.
Q & A
Basic Research Questions
Q. What are the primary mechanisms of action of netarsudil dihydrochloride in lowering intraocular pressure (IOP)?
this compound acts as a dual inhibitor of Rho-associated protein kinase (ROCK) and the norepinephrine transporter (NET). By inhibiting ROCK, it disrupts actin stress fibers and focal adhesions in trabecular meshwork (TM) cells, reducing extracellular matrix stiffness and enhancing aqueous humor outflow. NET inhibition decreases aqueous humor production . In vitro studies using human TM (HTM) and porcine TM (PTM) cells demonstrate dose-dependent loss of actin cytoskeletal structures, with effects observed at concentrations as low as 0.1 µM .
Q. What in vitro and in vivo models are commonly used to study netarsudil’s efficacy?
- In vitro: Primary HTM/PTM cells are used to assess cytoskeletal changes (e.g., actin fiber disassembly via immunofluorescence) and fibrotic responses (e.g., TGF-β2-induced ECM deposition quantified by collagen immunoassays) .
- In vivo: Dutch-belted rabbits and non-human primates are standard models for IOP reduction studies. Netarsudil 0.04% achieves sustained IOP reduction (>20% from baseline) in primates, with effects lasting up to 24 hours post-administration .
Q. How is netarsudil’s enzymatic activity validated against ROCK isoforms?
Competitive binding assays using recombinant ROCK-1 and ROCK-II isoforms reveal netarsudil’s higher binding affinity (IC₅₀ = 1.6 nM for ROCK-II) compared to Y-27632 (IC₅₀ = 140 nM). Kinetic studies show sustained inhibition due to its non-competitive binding mechanism .
Advanced Research Questions
Q. How do researchers reconcile discrepancies between in vitro potency and in vivo efficacy?
Netarsudil’s in vitro IC₅₀ values (low nM range) may not directly translate to in vivo efficacy due to pharmacokinetic factors like corneal permeability and tear turnover. Methodological adjustments include:
- Dose optimization: Topical administration in rabbits requires higher concentrations (0.04%–0.1%) to compensate for rapid clearance .
- Pharmacodynamic markers: Quantifying Schlemm’s canal expansion (via OCT imaging) or TM cell morphology changes in vivo correlates with IOP reduction .
Q. What analytical methods are recommended for detecting netarsudil metabolites in biological samples?
- HPLC-MS/MS: A validated method using solid-phase extraction (SPE) and reverse-phase C18 columns achieves a limit of detection (LOD) of 0.1 ng/mL. Mobile phase: 0.1% formic acid in water/acetonitrile (70:30 v/v) .
- LC-UV: For stability studies, isocratic elution with 50 mM ammonium acetate (pH 4.5) and methanol (65:35) detects degradation products (e.g., hydrolyzed metabolites) at 254 nm .
Q. How do researchers address netarsudil’s corneal safety concerns in preclinical studies?
Corneal edema, observed in 5%–10% of patients, is modeled in vitro using human corneal endothelial cells (CECs). Netarsudil’s effect on CEC viability is assessed via MTT assays, revealing toxicity at concentrations >10 µM. In vivo, confocal microscopy monitors corneal thickness changes in rabbit models .
Q. Data Contradiction Analysis
Q. Why do some studies report netarsudil’s anti-fibrotic effects while others emphasize IOP reduction?
Discrepancies arise from experimental endpoints:
- Anti-fibrotic studies: Focus on TGF-β2-induced ECM markers (e.g., fibronectin, α-SMA) in HTM cells, with netarsudil showing 50% reduction at 1 µM .
- IOP studies: Prioritize functional outcomes (e.g., aqueous humor outflow facility measured by constant-pressure perfusion) . Resolution requires integrating multi-omics data (e.g., RNA-seq of TM cells) to link molecular pathways to physiological outcomes.
Q. How to interpret conflicting reports on netarsudil’s effects on Schlemm’s canal morphology?
While some studies report increased Schlemm’s canal cross-sectional area (23% expansion in mice), others note no structural changes in primates. Differences may stem from species-specific anatomy or imaging techniques (e.g., OCT vs. histology). Standardized protocols for canal measurement are recommended .
Q. Methodological Recommendations
Q. What protocols ensure reproducibility in netarsudil’s cell-based assays?
- Cell culture: Use low-passage HTM cells (≤P5) in serum-free media to avoid phenotype drift.
- Actin quantification: Automated image analysis (e.g., F-actin phalloidin staining with CellProfiler software) reduces observer bias .
Q. How to design longitudinal studies for netarsudil’s chronic effects?
Propiedades
IUPAC Name |
[4-[(2S)-3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl]methyl 2,4-dimethylbenzoate;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3.2ClH/c1-18-3-10-25(19(2)13-18)28(33)34-17-20-4-6-21(7-5-20)26(15-29)27(32)31-24-9-8-23-16-30-12-11-22(23)14-24;;/h3-14,16,26H,15,17,29H2,1-2H3,(H,31,32);2*1H/t26-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKTYVXXYUJVJM-FBHGDYMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)C(CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)[C@@H](CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29Cl2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1253952-02-1 | |
Record name | Netarsudil dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1253952021 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NETARSUDIL DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SE030PF6VE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.